An In-depth Technical Guide to the Crystal Structure of Cerium Borides
An In-depth Technical Guide to the Crystal Structure of Cerium Borides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structures of common cerium boride compounds, focusing on cerium hexaboride (CeB₆) and cerium tetraboride (CeB₄). The information presented herein is crucial for understanding the material properties that underpin their various applications, from high-temperature electronics to materials science research. This document adheres to a structured format to facilitate data comparison and experimental reproducibility.
Introduction to Cerium Borides
Crystal Structure of Cerium Hexaboride (CeB₆)
Cerium hexaboride is a well-studied compound known for its dense Kondo behavior and applications as a high-performance thermionic emitter.
Crystal System and Space Group: CeB₆ crystallizes in the cubic system with the space group Pm-3m (No. 221) .[1][2] It adopts the CaB₆-type structure, which can be described as a body-centered cubic-like arrangement where the corners of the unit cell are occupied by cerium atoms and the body center is occupied by an octahedron of six boron atoms.[3]
Crystallographic Data:
The crystallographic parameters for CeB₆ are summarized in the table below.
| Parameter | Value | Reference |
| Crystal System | Cubic | [1][2] |
| Space Group | Pm-3m (No. 221) | [1][2] |
| Lattice Parameter (a) | 4.13 Å | [1] |
| Unit Cell Volume | 70.36 ų | [1] |
| Formula Units (Z) | 1 | |
| Atomic Positions | ||
| Ce (1a) | (0, 0, 0) | |
| B (6f) | (1/2, 1/2, x), (1/2, x, 1/2), (x, 1/2, 1/2),(1/2, 1/2, -x), (1/2, -x, 1/2), (-x, 1/2, 1/2)with x ≈ 0.2 |
Crystal Structure of Cerium Tetraboride (CeB₄)
Cerium tetraboride is another stable phase in the cerium-boron system.
Crystal System and Space Group: CeB₄ possesses a tetragonal crystal structure belonging to the P4/mbm (No. 127) space group.[4][5] It is isostructural with other rare-earth tetraborides, such as ThB₄.[5]
Crystallographic Data:
The crystallographic data for CeB₄ are detailed in the following table.
| Parameter | Value | Reference |
| Crystal System | Tetragonal | [4][5] |
| Space Group | P4/mbm (No. 127) | [4][5] |
| Lattice Parameter (a) | 7.205 Å | [5] |
| Lattice Parameter (c) | 4.090 Å | [5] |
| Unit Cell Volume | 212.3 ų | |
| Formula Units (Z) | 4 | |
| Atomic Positions | ||
| Ce (4g) | (x, x+1/2, 0), (-x, -x+1/2, 0),(-x+1/2, x, 0), (x+1/2, -x, 0)with x ≈ 0.316 | |
| B1 (4e) | (0, 0, z), (0, 0, -z),(1/2, 1/2, z), (1/2, 1/2, -z)with z ≈ 0.212 | |
| B2 (4h) | (x, x+1/2, 1/2), (-x, -x+1/2, 1/2),(-x+1/2, x, 1/2), (x+1/2, -x, 1/2)with x ≈ 0.088 | |
| B3 (8j) | (x, y, 1/2), (-x, -y, 1/2),(-y, x, 1/2), (y, -x, 1/2),(-x, y, 1/2), (x, -y, 1/2),(y, x, 1/2), (-y, -x, 1/2)with x ≈ 0.173 and y ≈ 0.042 |
Experimental Protocols
The determination of the crystal structures of cerium borides relies on the synthesis of high-quality single crystals followed by X-ray diffraction analysis.
Synthesis of Single Crystals
A common and effective method for growing large, high-purity single crystals of cerium borides is the floating zone (FZ) method .
Protocol for Floating Zone Crystal Growth of CeB₆:
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Preparation of Feed Rods:
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Synthesize polycrystalline CeB₆ powder by reacting high-purity cerium oxide (CeO₂) and boron (B) or boron carbide (B₄C) at high temperatures (e.g., 1500-1700 °C) in a vacuum or inert atmosphere.
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Press the synthesized powder into a dense cylindrical rod, typically 5-10 mm in diameter and 50-100 mm in length.
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Sinter the pressed rod at high temperatures to increase its density and mechanical stability.
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Floating Zone Growth:
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Mount the feed rod and a seed crystal (if available) in a floating zone furnace equipped with a high-power lamp (e.g., xenon arc lamp) or radio-frequency heating coil.
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Establish a molten zone between the feed rod and the seed crystal in a controlled inert atmosphere (e.g., high-purity argon).
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Slowly translate the molten zone along the feed rod at a rate of 5-10 mm/hour.
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Simultaneously rotate the feed rod and the seed crystal in opposite directions (e.g., 5-10 rpm) to ensure thermal homogeneity and a stable growth interface.
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The single crystal solidifies from the molten zone onto the seed crystal, inheriting its crystallographic orientation.
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Crystal Structure Determination by X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise crystal structure.
Protocol for Single-Crystal X-ray Diffraction:
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Crystal Selection and Mounting:
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Select a small, high-quality single crystal (typically < 0.3 mm in all dimensions) with well-defined faces and no visible defects.
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Mount the crystal on a goniometer head using a suitable adhesive.
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-
Data Collection:
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Use a four-circle X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., CCD or CMOS).
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Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to reduce thermal vibrations and improve data quality.
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Collect a series of diffraction images by rotating the crystal through a range of angles.
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Data Processing and Structure Solution:
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Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices (hkl).
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Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.
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Determine the unit cell parameters and the crystal system.
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Determine the space group based on systematic absences in the diffraction data.
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Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
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Structure Refinement:
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Refine the structural model against the experimental diffraction data using least-squares methods.
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Adjust atomic coordinates, anisotropic displacement parameters, and site occupancy factors to minimize the difference between the observed and calculated structure factors.
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The quality of the final refined structure is assessed by crystallographic R-factors (e.g., R1, wR2) and the goodness-of-fit (GooF).
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Visualization of Cerium Boride Crystal Structures
The following diagram illustrates the classification of the two primary cerium boride crystal structures based on their crystal systems.
Caption: Classification of Cerium Boride Crystal Structures.
References
- 1. CrystalMaker Software: Crystal & Molecular Structures Modelling and Diffraction [crystalmaker.com]
- 2. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]
- 3. iucr.org [iucr.org]
- 4. Diamond - Crystal and Molecular Structure Visualization [crystalimpact.com]
- 5. bragitoff.com [bragitoff.com]
